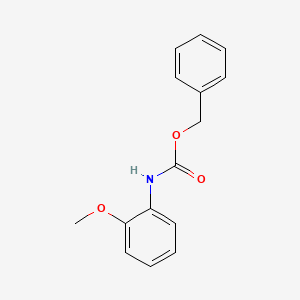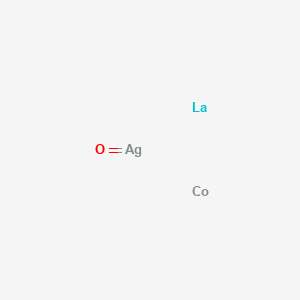
Cobalt;lanthanum;oxosilver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanthanum cobaltite can be synthesized using various methods, including solid-state synthesis and modified proteic synthesis. The solid-state synthesis involves mixing lanthanum oxide (La2O3) and cobalt oxide (Co3O4) powders, followed by calcination at high temperatures (around 973 K) to form the desired perovskite structure . The modified proteic synthesis method involves using a protein as a template to produce nanoparticles of lanthanum cobaltite. This method allows for better control over particle size and morphology .
Industrial Production Methods
In industrial settings, the production of lanthanum cobaltite often involves optimizing parameters such as calcination temperature and time to achieve high yields and desirable properties. For example, calcination at 775°C for 62 minutes has been found to produce lanthanum cobaltite with good adsorption capacities and surface area .
Analyse Des Réactions Chimiques
Types of Reactions
Lanthanum cobaltite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its high thermal stability and catalytic properties make it particularly effective in oxidation reactions .
Common Reagents and Conditions
Common reagents used in reactions involving lanthanum cobaltite include oxygen, hydrogen, and various organic compounds. The reactions typically occur under high-temperature conditions, often exceeding 500°C .
Major Products
The major products formed from reactions involving lanthanum cobaltite depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound can facilitate the conversion of volatile organic compounds (VOCs) into less harmful substances .
Applications De Recherche Scientifique
Lanthanum cobaltite has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in oxidation reactions and in the synthesis of other compounds.
Biology: Investigated for its potential use in biosensors and bioelectronics due to its conductive properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism by which lanthanum cobaltite exerts its effects is primarily through its catalytic properties. The compound facilitates oxidation reactions by providing a surface for the reactants to interact, thereby lowering the activation energy required for the reaction. The presence of lanthanum ions stabilizes the structure, while cobalt ions participate in the redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lanthanum cobaltite include other perovskite-type oxides such as lanthanum ferrite (LaFeO3) and lanthanum manganite (LaMnO3). These compounds share similar structural properties and are also used as catalysts in various reactions .
Uniqueness
What sets lanthanum cobaltite apart from these similar compounds is its higher catalytic activity in oxidation reactions and its ability to maintain stability at higher temperatures. This makes it particularly valuable in applications requiring high thermal stability and efficient catalytic performance .
Propriétés
Numéro CAS |
661488-62-6 |
|---|---|
Formule moléculaire |
AgCoLaO |
Poids moléculaire |
321.706 g/mol |
Nom IUPAC |
cobalt;lanthanum;oxosilver |
InChI |
InChI=1S/Ag.Co.La.O |
Clé InChI |
CZNDJNLEMBUFSD-UHFFFAOYSA-N |
SMILES canonique |
O=[Ag].[Co].[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


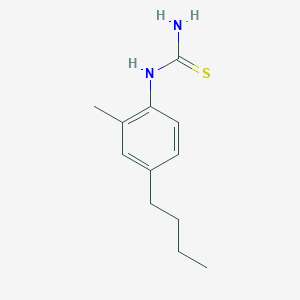

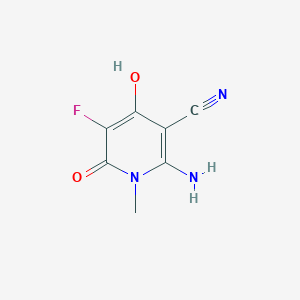

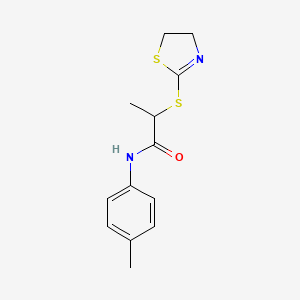
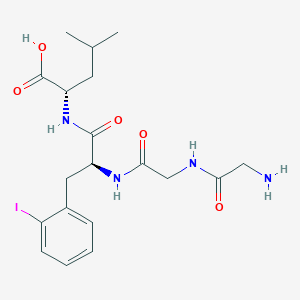
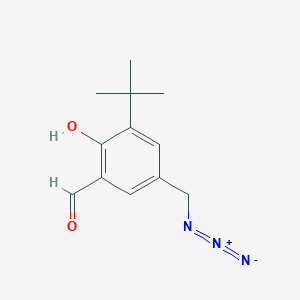
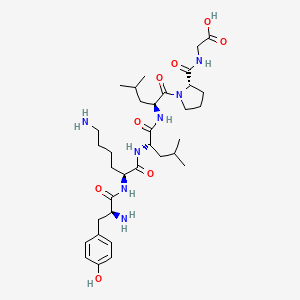
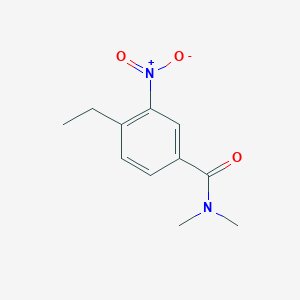
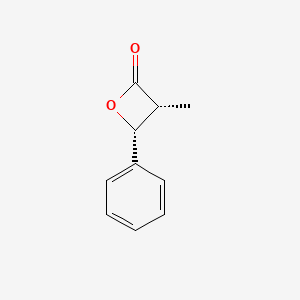
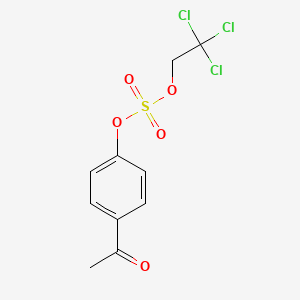
![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
